molecular formula C14H15NO3 B8663763 Ethyl 2-cyano-3-[3-(methyloxy)phenyl]-2-butenoate

Ethyl 2-cyano-3-[3-(methyloxy)phenyl]-2-butenoate

Cat. No.: B8663763
M. Wt: 245.27 g/mol
InChI Key: VLHXHTOUMNNCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-[3-(methyloxy)phenyl]-2-butenoate is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 2-cyano-3-(3-methoxyphenyl)but-2-enoate

InChI

InChI=1S/C14H15NO3/c1-4-18-14(16)13(9-15)10(2)11-6-5-7-12(8-11)17-3/h5-8H,4H2,1-3H3

InChI Key

VLHXHTOUMNNCSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC(=CC=C1)OC)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3′-methoxyacetophenone (50 mmol), ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL) ammonium acetate (400 mg), and benzene (50 mL) is heated to reflux in a Dean-Stark apparatus. After approximately 10 hours, additional ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL), and ammonium acetate (400 mg) are added. After an additional 10 hours, the reaction is cooled to room temperature, diluted with ethyl acetate (30 mL), washed with water (240 mL), brine (40 mL), and dried (Na2SO4). After filtering, the extract is concentrated in vacuo and the desired product, as a mixture of E and Z-isomers, is isolated by column chromatography on silica gel, eluting with 5% ethyl acetate in petroleum ether.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hexamethyldisilazane (17.45 mL, 83 mmol) was added dropwise to acetic acid (38.1 mL, 666 mmol) (caution exothermic, maintain below 70° C.) stirred under an atmosphere of nitrogen. The resulting mixture was added to a solution of 1-[3-(methyloxy)phenyl]ethanone (9.14 mL, 66.6 mmol) and ethyl cyanoacetate (11.75 mL, 110 mmol) in acetic acid (16 mL), which was then stirred at 70° C. for 18 h. The mixture was then allowed to cool to RT and DCM (350 mL) and water (125 mL) were added. The organic layer was then separated and washed with additional water (125 mL) and dried with anhydrous MgSO4, filtered and evaporated to dryness. The residue was purified on silica, eluting with a gradient of 0-30% ethyl acetate in isohexane and further purified on silica, eluting with a gradient of 0-25% ethyl acetate in isohexane, to afford the title compound (14.1 g). LCMS (A) m/z: 246 [M+1]+, Rt 1.28 min (basic).
Quantity
17.45 mL
Type
reactant
Reaction Step One
Quantity
38.1 mL
Type
solvent
Reaction Step One
Quantity
9.14 mL
Type
reactant
Reaction Step Two
Quantity
11.75 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

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